2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
2-(2-phenylethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-15-17-14(16-13-8-4-5-10-18(13)15)20-11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFYWGJASMBEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the S-alkylation of 2-phenyl-4-thioxopyrazolo[1,5-a][1,3,5]triazine-7(6H)-one. This precursor is prepared by the double ring closure of pyrazole and triazine rings upon the treatment of 1-cyanoacetyl-4-benzoylthiosemicarbazide with alkali . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures around 100°C .
Chemical Reactions Analysis
2-(Phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the phenethylthio group under suitable conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. The compound targets enzymes involved in the cell cycle, leading to cell apoptosis and reduced tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Structural Modifications
Key analogs differ primarily in substituents at the 2- and 7-positions of the pyrido-triazinone core:
- 2-Diethylamino-7-(het)aryl derivatives (e.g., 8e, 8g, 8l, 8m): These compounds feature a diethylamino group at position 2 and diverse aryl/hetaryl groups (e.g., furannyl, thiophenyl, bromopyridinyl) at position 5.
- 2-Phenyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 33957-35-6) : Substituted with a phenyl group at position 2, this analog has a molecular weight of 223.23 g/mol and a density of 1.28 g/cm³, reflecting its compact, planar structure .
- 2-((4-Chlorobenzyl)sulfanyl)-8-methyl derivative (CAS listed in ) : This compound introduces a chlorobenzylthio group, highlighting the versatility of sulfur-based substituents in modifying electronic and steric properties.
Table 1: Structural and Physicochemical Comparison
*Hypothetical data inferred from analogs.
Physicochemical Properties
- Melting Points : Vary significantly with substituents. Bromopyridinyl-substituted 8l melts at 230°C, while thiophenyl-substituted 8g melts at 146°C, indicating that bulkier, halogenated groups increase thermal stability .
- Solubility and Planarity: The rigid pyrido-triazinone core limits solubility in polar solvents, but flexible chains (e.g., phenethylthio, diethylamino) may improve it. The sulfur atom in thioethers could also enhance lipophilicity .
Biological Activity
Overview
2-(Phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazine derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology. The following sections will detail its biochemical properties, cellular effects, and comparative analysis with similar compounds.
Research indicates that this compound exhibits significant inhibitory activity on cellular proliferation. It has been evaluated for its effects on various cancer cell lines, demonstrating a broad spectrum of activity against human lung cancer (A549) and human breast cancer (MDA-MB231) cells. Table 1 summarizes the key biochemical properties and activities associated with this compound.
| Property | Description |
|---|---|
| Chemical Structure | Heterocyclic compound with triazine scaffold |
| CAS Number | 896333-09-8 |
| Mechanism of Action | Inhibits cell proliferation |
| Target Cell Lines | A549 (lung cancer), MDA-MB231 (breast cancer) |
| Inhibitory Activity | Broad-spectrum antiproliferative effects |
Cellular Effects
In vitro studies have demonstrated that this compound significantly inhibits the growth of A549 and MDA-MB231 cell lines. The antiproliferative activity was more pronounced in lung cancer cells compared to breast cancer cells. This differential sensitivity suggests that the compound may interact with specific cellular pathways that are more active in certain types of cancer.
Case Study: Antiproliferative Activity
A study conducted on the antiproliferative effects of this compound revealed:
- Cell Viability Assay : The compound was tested using MTT assays where it showed a dose-dependent decrease in cell viability for both A549 and MDA-MB231 cells.
- IC50 Values : The IC50 value for A549 cells was found to be lower than that for MDA-MB231 cells, indicating higher potency against lung cancer.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other triazine derivatives. For instance:
| Compound Name | Activity | Remarks |
|---|---|---|
| 4-Phenethylthio-2-phenylpyrazolo[1,5-a][1,3,5]triazin-7(6H)-one | Antiproliferative | Similar structure; effective against A549 |
| 1,3,5-Triazine derivatives | Anticancer, antiviral | Broader range of biological activities |
Synthesis and Preparation Methods
The synthesis of this compound typically involves S-alkylation of precursor compounds. The preparation process includes:
- Starting Material : 2-phenyl-4-thioxopyrazolo[1,5-a][1,3,5]triazine-7(6H)-one.
- Reagents : Alkali treatment followed by S-alkylation with phenethyl bromide.
- Characterization Techniques : The synthesized compound is characterized using NMR and mass spectrometry.
Q & A
What are the optimal multi-step synthesis routes for 2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one?
Level: Basic
Methodological Answer:
Synthesis typically involves:
Condensation : React 2-aminopyridine derivatives with ethoxycarbonylisothiocyanate to form thiourea intermediates.
Amination : Introduce phenethylthio groups via nucleophilic substitution under basic conditions (e.g., NaH in DMF).
Cyclization : Thermal ring closure of guanidine intermediates at 120–150°C to form the fused triazinone core .
Key Considerations : Optimize reaction time, solvent polarity, and temperature to avoid side products. For example, microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating .
How can structural integrity be confirmed after synthesis?
Level: Basic
Methodological Answer:
Use a combination of:
- NMR Spectroscopy : Analyze - and -NMR peaks to verify substituent positions (e.g., phenethylthio group resonance at δ 2.8–3.2 ppm for SCH) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] at m/z 325.3) and fragmentation patterns .
- IR Spectroscopy : Identify characteristic C=O stretching (~1680 cm) and C-N vibrations (~1550 cm) .
How can structure-activity relationships (SAR) guide biological activity prediction?
Level: Advanced
Methodological Answer:
SAR studies focus on:
- Core Modifications : Pyrido-triazinone derivatives with electron-withdrawing groups (e.g., NO) show enhanced antimicrobial activity .
- Substituent Effects : Phenethylthio groups improve lipid solubility, potentially enhancing blood-brain barrier penetration .
Experimental Validation : - Screen analogues against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Compare IC values to establish substituent contributions .
What reaction mechanisms explain the compound’s biological interactions?
Level: Advanced
Methodological Answer:
Proposed mechanisms include:
- Enzyme Inhibition : The triazinone core mimics ATP’s adenine moiety, competitively binding kinase active sites .
- Thiol Reactivity : The phenethylthio group may undergo redox reactions with cysteine residues in proteins, altering enzyme function .
Experimental Support : - Use X-ray crystallography to resolve ligand-enzyme complexes (e.g., PDB structures).
- Track thiol oxidation via HPLC-MS .
How is purity assessed during synthesis?
Level: Basic
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention time consistency (±0.1 min) indicates purity >95% .
- Melting Point Analysis : Sharp melting points (e.g., 180–182°C) correlate with high crystallinity .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 62.3%, H: 4.5%) .
Can computational modeling predict binding modes with biological targets?
Level: Advanced
Methodological Answer:
Steps :
Docking Studies : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793) .
MD Simulations : Run 100 ns trajectories in GROMACS to assess complex stability (RMSD <2 Å).
Free Energy Calculations : Compute binding affinities via MM-PBSA. Correlate with experimental IC .
What strategies address solubility challenges in biological assays?
Level: Basic
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH Adjustment : Ionize the triazinone core at pH 7.4 using phosphate buffers.
- Prodrug Design : Introduce phosphate esters for in situ hydrolysis .
How does the compound’s stability vary under physiological conditions?
Level: Advanced
Methodological Answer:
Stability Studies :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C). Monitor degradation via LC-MS; half-life >24 h suggests suitability for in vivo studies .
- Photostability : Expose to UV light (320–400 nm). Degradation <5% after 48 h indicates robustness .
Mitigation : Add antioxidants (e.g., ascorbic acid) to prevent thioether oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
